3-Amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid hydrochloride
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Overview
Description
3-Amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid hydrochloride is a chemical compound with significant potential in various scientific fields. Its unique structure, which includes a difluoromethyl group and a pyrazole ring, makes it an interesting subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1-(difluoromethyl)-1H-pyrazole with a carboxylic acid derivative in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
3-Amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development.
Industry: The compound’s properties make it valuable in developing new materials and industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group and pyrazole ring enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 3-Amino-1-(difluoromethyl)-1,2-dihydropyridin-2-one
- 3-Amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
Comparison: Compared to similar compounds, 3-Amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid hydrochloride stands out due to its unique combination of functional groups. The presence of both the difluoromethyl group and the pyrazole ring provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H6ClF2N3O2 |
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Molecular Weight |
213.57 g/mol |
IUPAC Name |
5-amino-2-(difluoromethyl)pyrazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H5F2N3O2.ClH/c6-5(7)10-2(4(11)12)1-3(8)9-10;/h1,5H,(H2,8,9)(H,11,12);1H |
InChI Key |
LVFVIACTJOCDLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1N)C(F)F)C(=O)O.Cl |
Origin of Product |
United States |
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